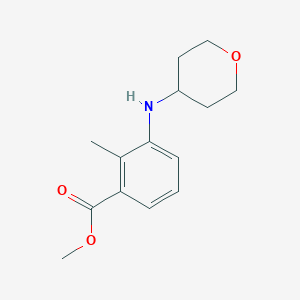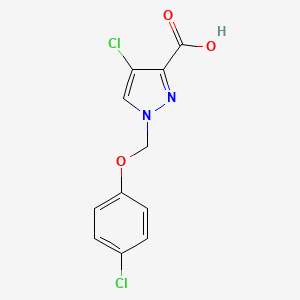
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(a-D-Galactopyranosyl)-D-glucopyranose: is a disaccharide where a galactose molecule is linked to a glucose molecule through an α-glycosidic bond between the first carbon (anomeric carbon) of the galactose and the second oxygen of the glucose . This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(a-D-Galactopyranosyl)-D-glucopyranose typically involves the enzymatic or chemical glycosylation of D-glucose with a-D-galactopyranosyl donors. The reaction conditions often include the use of glycosyltransferases or chemical catalysts under controlled temperature and pH to ensure the formation of the desired α-glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the disaccharide. The fermentation broth is then processed to isolate and purify the compound, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-O-(a-D-Galactopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like aldonic acids, reduced forms like alditols, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-O-(a-D-Galactopyranosyl)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying enzyme kinetics and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in metabolic disorders.
Mécanisme D'action
The mechanism of action of 2-O-(a-D-Galactopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases and glycosyltransferases, influencing various metabolic pathways. Its molecular targets include enzymes involved in carbohydrate metabolism and cell surface receptors that mediate cellular uptake and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-O-(a-D-Galactopyranosyl)-D-galactose: Another disaccharide with similar glycosidic linkage but different monosaccharide composition.
Lactose: A disaccharide composed of galactose and glucose linked by a β-glycosidic bond.
Maltose: A disaccharide consisting of two glucose units linked by an α-glycosidic bond.
Uniqueness
2-O-(a-D-Galactopyranosyl)-D-glucopyranose is unique due to its specific α-glycosidic linkage and the combination of galactose and glucose units. This structural uniqueness imparts distinct biochemical properties and functional applications compared to other disaccharides .
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1 |
Clé InChI |
HIWPGCMGAMJNRG-VDGMBKLFSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)


![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)










